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Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA by

catalyzing the cleavage and rejoining of DNA strands.[1] Type II topoisomerases, such as

Topoisomerase II (Topo II), manage DNA tangles and supercoils by creating transient double-

strand breaks, allowing another DNA segment to pass through before resealing the break.[1][2]

This activity is vital for processes like DNA replication, transcription, and chromosome

segregation.[1] Because of their critical role in cell proliferation, Topo II enzymes are a key

target for anticancer drugs.[3]

Topo II inhibitors are broadly classified into two categories: catalytic inhibitors, which interfere

with the enzyme's turnover, and "interfacial poisons," which stabilize the transient enzyme-DNA

cleavage complex, leading to the accumulation of DNA double-strand breaks.[3][4] The

Topoisomerase II DNA relaxation assay is a fundamental in vitro method used to identify and

characterize potential inhibitors. The principle is based on the enzyme's ability to convert

supercoiled plasmid DNA into its relaxed, topoisomeric forms.[5] These different DNA

topologies can be separated and visualized by agarose gel electrophoresis, providing a clear

measure of the enzyme's catalytic activity and its inhibition by test compounds.[5]
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The assay measures the catalytic activity of Topo II by monitoring the conversion of a

supercoiled DNA substrate (e.g., pBR322 plasmid) to a relaxed form. In the presence of ATP

and Mg2+, Topo II introduces a transient double-strand break, passes another segment of the

DNA through the break, and reseals it, thereby removing supercoils.[1]

Supercoiled DNA: Migrates fastest through an agarose gel.

Relaxed DNA: Migrates slowest through the gel.

Nicked, Open-Circular DNA: Migrates at an intermediate speed.

When a potential inhibitor is introduced, it will hinder this process. The degree of inhibition is

quantified by the reduction in the amount of relaxed DNA and the corresponding persistence of

the supercoiled substrate.

Mechanism of Topoisomerase II Action and Inhibition

Catalytic Cycle

Inhibitor Action

Supercoiled
DNA

Topo II + ATP
Binding

Cleavage Complex
(DNA-Topo II) Strand Passage Religation Enzyme Release Relaxed

DNA

Catalytic Inhibitor
(e.g., Novobiocin)

Blocks ATP Binding

Interfacial Poison
(e.g., Etoposide)

Traps Complex,
Prevents Religation

Click to download full resolution via product page

Caption: Mechanism of Topo II and points of inhibitor intervention.
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This section provides a detailed methodology for performing the Topo II relaxation assay. It is

divided into two main parts: determining the optimal enzyme concentration and screening for

inhibitory compounds.

Materials and Reagents
Component Description Storage

Human Topoisomerase IIα

Recombinant enzyme,

concentration typically in Units/

µL.[6]

-80°C

Supercoiled pBR322 DNA
Substrate DNA, typically at 1

µg/µL.[5]
-20°C

10X Assay Buffer

500 mM Tris-HCl (pH 7.5),

1.25 M NaCl, 100 mM MgCl₂,

50 mM DTT, 1 mg/mL BSA.[5]

-20°C

1X Dilution Buffer

50 mM Tris-HCl (pH 7.5), 100

mM NaCl, 1 mM DTT, 0.5 mM

EDTA, 50% (v/v) glycerol, 50

µg/mL BSA.[5]

-20°C

30X ATP Solution 30 mM ATP in sterile water.[6] -20°C

Stop Buffer / Loading Dye

e.g., STEB: 40% (w/v)

Sucrose, 100 mM Tris-HCl (pH

8.0), 10 mM EDTA, 0.5 mg/mL

Bromophenol Blue.[5]

Room Temp.

Test Compounds
Inhibitors to be screened,

typically dissolved in DMSO.
Per supplier

Solvent Control e.g., 100% DMSO. Room Temp.

Other Materials

Agarose, TBE buffer, Ethidium

Bromide, 1.5 mL

microcentrifuge tubes,

chloroform/isoamyl alcohol

(24:1).[5]

Per supplier
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Experimental Workflow
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Caption: Overall workflow for the Topo II relaxation assay.

Protocol Part A: Determination of Optimal Enzyme
Concentration
Before screening inhibitors, it is crucial to determine the minimum amount of Topo II required to

completely relax the supercoiled DNA substrate under your specific assay conditions.[5][7] This

amount is defined as one unit of activity.[6]

Prepare Enzyme Dilutions: On ice, prepare serial dilutions of the Topo II enzyme stock using

the 1X Dilution Buffer.

Prepare Reaction Master Mix: On ice, prepare a master mix sufficient for the number of

reactions. For a single 30 µL reaction, combine the following:[5][6]

3.0 µL of 10X Assay Buffer

1.0 µL of 30X ATP

0.5 µL of supercoiled pBR322 DNA (0.5 µg)

22.5 µL of sterile water

Set Up Reactions:

Aliquot 27 µL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.

Add 3 µL of the corresponding enzyme dilution (or dilution buffer for the 'no enzyme'

control) to each tube.

Incubation: Mix gently by tapping the tubes and incubate for 30 minutes at 37°C.[5]

Stop Reaction: Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl

alcohol (24:1). Vortex briefly (~5 seconds) and centrifuge for 2 minutes at max speed.[5]

Agarose Gel Electrophoresis:

Load 20 µL of the upper aqueous phase onto a 1% (w/v) agarose gel in 1X TBE buffer.[5]
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Run the gel at 85V for approximately 2 hours.[5]

Visualization:

Stain the gel with Ethidium Bromide (1 µg/mL) for 15-20 minutes.

Destain in water for 10 minutes.[5]

Visualize the DNA bands using a UV transilluminator. The optimal enzyme concentration is

the lowest amount that results in the complete conversion of supercoiled DNA to the

relaxed form.

Protocol Part B: Topoisomerase II Inhibition Assay
Prepare Reaction Master Mix: On ice, prepare a master mix. For each 30 µL reaction, you

will need:[5]

3.0 µL of 10X Assay Buffer

1.0 µL of 30X ATP

0.5 µL of supercoiled pBR322 DNA (0.5 µg)

The optimal amount of diluted Topo II enzyme (determined in Part A)

Sterile water to a final volume of 29 µL (this leaves 1 µL for the test compound).

Set Up Reactions:

Aliquot 29 µL of the master mix into pre-chilled tubes.

Controls:

Negative Control (No Enzyme): Master mix without enzyme; add 1 µL of solvent.

Positive Control (Enzyme + Solvent): Master mix with enzyme; add 1 µL of solvent (e.g.,

DMSO).
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Test Reactions: Add 1 µL of the test compound at various concentrations to the

appropriate tubes.

Incubation: Mix gently and incubate for 30 minutes at 37°C.[5]

Stop Reaction & Electrophoresis: Follow steps 5-7 from Protocol Part A to stop the reactions

and visualize the results on an agarose gel.

Data Presentation and Analysis
The gel image provides a qualitative assessment of inhibition. For quantitative analysis, the

intensity of the DNA bands must be measured using densitometry software (e.g., ImageJ).

Interpreting the Gel:

The negative control lane shows the position of 100% supercoiled DNA.

The positive control lane shows the position of fully relaxed DNA.

In the presence of an effective inhibitor, the supercoiled DNA band will reappear or increase

in intensity as the inhibitor concentration rises.

Quantitative Data Summary
The data can be summarized in a table to facilitate the calculation of IC₅₀ values (the

concentration of inhibitor required to reduce enzyme activity by 50%).
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Inhibitor Conc.

(µM)

Supercoiled

Band Intensity

Relaxed Band

Intensity
% Relaxation* % Inhibition

0 (Solvent

Control)
500 15000 96.8 0

1 1000 12000 92.3 4.6

5 4500 8000 64.0 33.9

10 8000 4000 33.3 65.6

50 14000 800 5.4 94.4

100 15200 100 0.7 99.3

* % Relaxation = [Relaxed Band Intensity / (Supercoiled + Relaxed Intensity)] x 100

% Inhibition = [1 - (% Relaxation in Sample / % Relaxation in Solvent Control)] x 100

An IC₅₀ value can be determined by plotting the % Inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.
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Problem Potential Cause Solution

No relaxation in positive

control

Inactive enzyme, incorrect

buffer, missing ATP or Mg²⁺.

Check enzyme storage and

handling. Prepare fresh buffers

and ATP. Ensure correct assay

setup.

Smearing of DNA bands

Nuclease contamination in the

enzyme preparation or

reagents.

Use high-purity reagents.

Handle enzyme carefully to

avoid contamination.

All DNA is relaxed, even with

inhibitor

Too much enzyme used;

inhibitor is not effective or

insoluble.

Re-run enzyme titration (Part

A). Check inhibitor solubility in

the final reaction mix.

Inconsistent results

Pipetting errors; inconsistent

incubation times or

temperatures.

Use calibrated pipettes.

Ensure precise timing and a

calibrated incubator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note & Protocol: Topoisomerase II DNA
Relaxation Assay for Inhibitor Screening]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12418707#topoisomerase-ii-inhibitor-7-dna-
relaxation-assay-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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